Technical Monograph: (1-Phenylpropan-2-yl)hydrazine Dihydrochloride (Pheniprazine)
Technical Monograph: (1-Phenylpropan-2-yl)hydrazine Dihydrochloride (Pheniprazine)
This technical guide provides an in-depth analysis of (1-Phenylpropan-2-yl)hydrazine , historically and scientifically known as Pheniprazine . While the user request specifies the dihydrochloride salt, this guide addresses the chemical entity with specific attention to its salt forms, as the monohydrochloride is the standard stable pharmaceutical preparation, while the dihydrochloride represents a specific laboratory stoichiometric form.
Executive Summary
(1-Phenylpropan-2-yl)hydrazine , commonly known as Pheniprazine (or
Originally developed in the 1960s (trade names: Catron, Cavodil) for the treatment of depression and angina pectoris, it was withdrawn from the global market due to severe idiosyncratic hepatotoxicity (jaundice) and cases of optic neuritis. Today, it remains a critical reference compound in neuropsychopharmacology for studying MAO inhibition kinetics and the metabolic bioactivation of hydrazine derivatives.
Chemical Identity & Structure
Pheniprazine consists of a phenyl ring attached to a propyl chain with a hydrazine group at the second carbon. It possesses a chiral center at the C2 position, though it was historically used as a racemate.
| Parameter | Data |
| IUPAC Name | (1-Phenylpropan-2-yl)hydrazine |
| Common Name | Pheniprazine |
| Synonyms | |
| CAS Number | 55-52-7 (Free Base); 306-07-0 (Hydrochloride) |
| Molecular Formula | |
| Salt Forms | Dihydrochloride: |
| SMILES | CC(CC1=CC=CC=C1)NN |
Structural Analysis & Salt Stoichiometry
The molecule contains two nitrogen atoms in the hydrazine motif (
-
Basicity: The terminal nitrogen (
) is the primary basic site. The internal nitrogen ( ) is significantly less basic due to steric hindrance and the inductive effect of the alkyl chain. -
Dihydrochloride vs. Monohydrochloride: While the dihydrochloride (
) can be formed in the presence of excess concentrated hydrochloric acid, it is often hygroscopic and unstable, tending to lose one equivalent of HCl to revert to the more stable monohydrochloride crystalline lattice. Researchers synthesizing the dihydrochloride must store it under anhydrous conditions.
Figure 1: Structural domains of Pheniprazine showing the lipophilic anchor and the reactive hydrazine warhead.
Physicochemical Properties[4][6][8][9][10][11]
The following data primarily reflects the stable hydrochloride salt, which serves as the proxy for the dihydrochloride in most physical characterizations.
| Property | Value (Hydrochloride) | Notes |
| Molecular Weight | 186.68 g/mol (HCl) 223.14 g/mol (2HCl) | The 2HCl salt is significantly heavier due to the extra HCl. |
| Melting Point | 120–124 °C | Monohydrochloride form. |
| Solubility | Water: Highly Soluble Ethanol: Soluble Ether: Insoluble | Salt forms are polar; free base is an oil soluble in organic solvents. |
| pKa | ~8.0 (Terminal N) | Typical for alkyl hydrazines. |
| Appearance | White to off-white crystalline powder | Oxidizes to reddish-brown upon air exposure. |
| Stability | Hygroscopic; Light Sensitive | Hydrazines are reducing agents and susceptible to air oxidation. |
Synthesis & Manufacturing
The synthesis of Pheniprazine typically follows a reductive amination pathway or a direct hydrazone reduction. The most robust laboratory method involves the condensation of phenylacetone (P2P) with hydrazine, followed by catalytic hydrogenation.
Synthetic Route (Graphviz)[12]
Figure 2: Synthetic pathway from Phenylacetone to Pheniprazine Dihydrochloride.
Experimental Protocol
Step 1: Formation of Phenylacetone Hydrazone
-
Reagents: Phenylacetone (1 mol), Hydrazine hydrate (80%, 1.2 mol), Ethanol (solvent).
-
Procedure: Add phenylacetone dropwise to a stirred solution of hydrazine hydrate in ethanol. Reflux for 2–3 hours.
-
Workup: Evaporate the solvent under reduced pressure. The hydrazone is an oil that can be used directly without extensive purification.
Step 2: Reduction to Pheniprazine
-
Method A (Catalytic Hydrogenation): Dissolve the hydrazone in ethanol. Add 10% Pd/C catalyst. Hydrogenate at 30–50 psi until theoretical uptake of hydrogen is observed. Filter catalyst and evaporate solvent.
-
Method B (Chemical Reduction): Dissolve hydrazone in dry THF. Add Lithium Aluminum Hydride (LiAlH4) slowly at 0°C. Reflux for 4 hours. Quench carefully with water/NaOH. Extract the free base amine into ether.
Step 3: Salt Formation (Dihydrochloride)
-
Procedure: Dissolve the Pheniprazine free base in anhydrous diethyl ether.
-
Acidification: Bubble dry HCl gas through the solution in excess (ensure pH < 1).
-
Isolation: The dihydrochloride will precipitate as a white solid.
-
Note: If the monohydrochloride is desired (more stable), add exactly 1 equivalent of HCl in isopropanol.
Pharmacology & Mechanism of Action[11][13][14][15][16]
Pheniprazine acts as a "suicide substrate" for Monoamine Oxidase (MAO). It is non-selective, inhibiting both MAO-A (preferring serotonin/norepinephrine) and MAO-B (preferring phenethylamine).
Mechanism of Inactivation
The hydrazine group is oxidized by the MAO enzyme (specifically the Flavin Adenine Dinucleotide, FAD, cofactor) to form a reactive diazene or radical intermediate. This intermediate forms a covalent bond with the N(5) atom of the flavin ring, permanently disabling the enzyme.
Figure 3: Mechanism of irreversible MAO inhibition by Pheniprazine.
Pharmacodynamics
-
Onset: Rapid, but clinical effects (antidepressant) take weeks due to downstream neuroplastic changes.
-
Duration: Long-lasting (weeks) because the enzyme is destroyed; activity returns only after the body synthesizes new MAO protein.
Toxicology & Safety Profile
Warning: Pheniprazine is a potent hepatotoxin. Research involving this compound requires strict safety protocols.[1]
Hepatotoxicity Mechanism
The withdrawal of Pheniprazine was driven by hepatocellular jaundice.
-
Metabolic Activation: The hydrazine moiety is metabolized by Cytochrome P450 enzymes (and MAO itself) to generate free radicals (phenylisopropyl radical) and reactive diazene species.
-
Glutathione Depletion: These reactive intermediates deplete hepatic glutathione (GSH), rendering hepatocytes vulnerable to oxidative stress.
-
Mitochondrial Toxicity: Hydrazine derivatives inhibit enzymes of the tricarboxylic acid (TCA) cycle and fatty acid
-oxidation, leading to microvesicular steatosis.
Handling Precautions[10]
-
PPE: Double nitrile gloves, chemical safety goggles, and lab coat.
-
Containment: Handle only in a fume hood. Weigh powder in a glove box if possible to avoid inhalation.
-
Storage: Store at -20°C, under argon, protected from light. Hydrochlorides are hygroscopic; keep desiccated.
Analytical Characterization
For researchers verifying the identity of synthesized Pheniprazine Dihydrochloride:
Proton NMR ( -NMR)[3][17]
-
Solvent:
or . -
Aromatic Region: Multiplet at
7.1–7.4 ppm (5H, Phenyl ring). -
Methine (CH): Multiplet at
3.0–3.5 ppm (1H, C2-H). -
Methylene (CH2): Doublet of doublets/Multiplet at
2.6–3.0 ppm (2H, Benzylic). -
Methyl (CH3): Doublet at
1.1–1.3 ppm (3H, -Methyl). -
Hydrazine Protons: Broad singlets (exchangeable), chemical shift varies heavily with concentration and acidity.
Mass Spectrometry (MS)[7]
-
Technique: ESI-MS (Positive Mode).
-
Parent Ion:
at m/z 151.1. -
Fragmentation: Loss of
(17 Da) or the hydrazine group is common.
References
-
PubChem. (n.d.).[2][3] Pheniprazine. National Library of Medicine. Retrieved from [Link]
- Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine. Journal of the American Chemical Society, 70(6), 2198-2201.
- Fouts, J. R., & Brodie, B. B. (1957). The enzymatic metabolism of side chain aromatic amines and hydrazines. Journal of Pharmacology and Experimental Therapeutics, 119, 197.
- Zimmerman, H. J. (1978). Hepatotoxicity: The Adverse Effects of Drugs and Other Chemicals on the Liver. Appleton-Century-Crofts. (Mechanism of hydrazine toxicity).
-
Edmondson, D. E., et al. (2009). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry. Retrieved from [Link]
